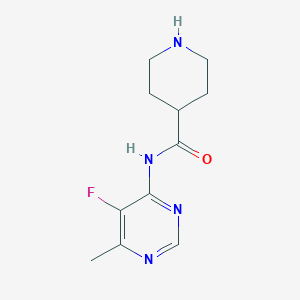

N-(5-Fluoro-6-methylpyrimidin-4-yl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(5-fluoro-6-methylpyrimidin-4-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN4O/c1-7-9(12)10(15-6-14-7)16-11(17)8-2-4-13-5-3-8/h6,8,13H,2-5H2,1H3,(H,14,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFDPZPIPUSDPJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=N1)NC(=O)C2CCNCC2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Fluoro-6-methylpyrimidin-4-yl)piperidine-4-carboxamide typically involves the reaction of piperidine-4-carboxylic acid with 5-fluoro-6-methylpyrimidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(5-Fluoro-6-methylpyrimidin-4-yl)piperidine-4-carboxamide undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives. Substitution reactions may produce a variety of substituted compounds depending on the nucleophile or electrophile used .

Scientific Research Applications

N-(5-Fluoro-6-methylpyrimidin-4-yl)piperidine-4-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as anti-inflammatory and antiviral properties.

Medicine: Investigated for its potential therapeutic effects, including its role as an antiviral agent against human coronaviruses.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-Fluoro-6-methylpyrimidin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in biological processes, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(5-Fluoro-6-methylpyrimidin-4-yl)piperidine-4-carboxamide with structurally or functionally related compounds, emphasizing substituent effects, biological targets, and pharmacological profiles.

Structural and Functional Analysis

Key Insights

Substituent Effects on Target Selectivity: The 5-fluoro group in the target compound may mimic halogenated moieties in HCV inhibitors () or enhance metabolic stability compared to non-fluorinated analogs (e.g., SNS-032 in ).

Biological Activity Trends :

- Piperidine-4-carboxamide derivatives linked to heteroaromatic rings (e.g., thiazole, oxazole, triazine) exhibit diverse target affinities. For example:

- SNS-032 targets CDK9/2 kinases via its thiazole-oxazole scaffold .

- HCV entry inhibitors () rely on oxazole-phenyl groups for viral envelope disruption .

Synthetic Routes :

- Amide coupling methods () are widely used for piperidine-4-carboxamide synthesis. The target compound could be synthesized via similar protocols, coupling 5-fluoro-6-methylpyrimidin-4-amine with piperidine-4-carboxylic acid derivatives.

ADMET and Docking Insights :

- Fluorine and methyl groups typically improve lipophilicity (logP) and membrane permeability. For instance, HCV inhibitors in with fluorinated phenyl groups showed enhanced potency.

- Molecular docking () highlights the importance of hydrogen bonding and hydrophobic interactions . The target compound’s fluorine may engage in halogen bonding with kinase active sites.

Contradictions and Limitations

- Structural analogs with minor modifications (e.g., oxazole vs. pyrimidine) target entirely different enzymes (e.g., HCV vs. sEH), underscoring the need for empirical testing.

Biological Activity

N-(5-Fluoro-6-methylpyrimidin-4-yl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and antiviral properties. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

1. Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is , and it has a molecular weight of 224.26 g/mol. The structure features a piperidine ring connected to a pyrimidine moiety, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C11H15FN4O |

| Molecular Weight | 224.26 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C11H15FN4O/c1-7-9(12)10(15-6-14-7)16-11(17)8-2-4-13-5-3-8/h6,8,13H,2-5H2,1H3,(H,14,15,16,17) |

2. Synthesis

The synthesis of this compound typically involves the reaction of piperidine-4-carboxylic acid with 5-fluoro-6-methylpyrimidine under controlled conditions to achieve high yield and purity. The process may include purification steps such as crystallization and drying to ensure the final product's suitability for various applications.

This compound exhibits its biological effects primarily through the inhibition of key enzymes involved in cellular processes. It has been studied for its potential as an antiviral agent against human coronaviruses and for its anti-inflammatory properties . The mechanism involves interference with nucleic acid synthesis and modulation of signaling pathways associated with inflammation.

3.2 Anti-inflammatory Properties

Research indicates that this compound may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. This activity could be beneficial in treating conditions characterized by excessive inflammation .

3.3 Antiviral Activity

Studies have shown that this compound has potential antiviral properties, particularly against coronaviruses. Its ability to disrupt viral replication makes it a candidate for further development as an antiviral therapeutic agent .

4.1 Case Study: Antiviral Efficacy

In a study examining the antiviral efficacy of various compounds against coronaviruses, this compound demonstrated significant inhibitory effects on viral replication in vitro. The compound's mechanism involved targeting viral polymerases, which are essential for viral RNA synthesis .

4.2 Case Study: Anti-inflammatory Effects

Another study investigated the anti-inflammatory properties of this compound in animal models of inflammation. Results indicated that treatment with this compound led to a marked reduction in inflammatory markers and improved clinical outcomes in models of arthritis .

5. Comparison with Similar Compounds

This compound can be compared with other pyrimidine derivatives known for their biological activities:

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| N-(4-Methyl-pyridinyl)piperidine derivatives | Anticancer | Structural similarity to target kinases |

| Pyrrolidine derivatives | Antiviral | Similar nitrogen-containing structure |

The unique substitution pattern on the pyrimidine ring of this compound imparts distinct chemical properties that enhance its biological activity compared to similar compounds .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.